Matteson Homologation Diastereoselectivity: (+)-Pinanediol vs. (R,R)-2,3-Butanediol Direct Comparison
In Matteson one-carbon homologation with (dichloromethyl)lithium, (+)-pinanediol boronic esters routinely yield (αS)-α-chloro boronic esters with >99% diastereoselectivity (single diastereomer) [1]. By direct head-to-head comparison within the same synthetic methodology, the alternative chiral director (R,R)-2,3-butanediol yields only 95% of the (αS)-α-chloro boronic ester [1]. The 4–5 percentage point difference in diastereomeric purity represents a measurable and practically significant advantage when enantiopure intermediates are required.
| Evidence Dimension | Diastereoselectivity in Matteson α-chloro boronic ester formation |
|---|---|
| Target Compound Data | >99% single diastereomer (αS-isomer) |
| Comparator Or Baseline | (R,R)-2,3-Butanediol: 95% (αS)-α-chloro boronic ester |
| Quantified Difference | ≥4% higher diastereomeric purity |
| Conditions | Boronic ester + LiCHCl₂ at −100°C, rearrangement at 0–25°C with ZnCl₂ |
Why This Matters
Higher diastereoselectivity translates directly to reduced purification burden, higher isolated yields of target stereoisomers, and lower cost per gram of final enantiopure product.
- [1] Matteson, D. S., Sadhu, K. M., Ray, R., Jesthi, P. K., Peterson, M. L., Majumdar, D., Tsai, D. J. S., Hurst, G. D., & Erdik, E. (1985). Directed asymmetric synthesis with boronic esters. Journal of Organometallic Chemistry, 281(1), 15–23. View Source
